Regioisomeric Positioning: C6-Pyrazole Substitution Pattern Differentiation
The target compound features a 6-(4-methyl-1H-pyrazol-1-yl)pyridin-3-yl scaffold, placing the pyrazole moiety at the pyridine C6 position with the acetyl group at C3. This differs from the 2-pyridinyl-substituted regioisomer (CAS 1555064-11-3), which positions the pyrazole at C2 with acetyl at C3 [1]. In pyridine-based ligands, the substitution pattern dictates nitrogen atom availability for metal coordination—the C6 substitution in the target compound leaves the pyridine nitrogen sterically unencumbered compared to C2-substituted analogs, where the nitrogen is adjacent to the bulky pyrazole group . This structural feature may be critical for applications where pyridine nitrogen accessibility is required for coordination chemistry or hydrogen-bond acceptor functionality [2].
| Evidence Dimension | Pyridine substitution position |
|---|---|
| Target Compound Data | 6-(4-Methyl-1H-pyrazol-1-yl) substitution pattern; acetyl at C3 |
| Comparator Or Baseline | 2-(4-Methyl-1H-pyrazol-1-yl) substitution pattern; acetyl at C3 (CAS 1555064-11-3) |
| Quantified Difference | Pyridine nitrogen spatial accessibility: C6-substituted (nitrogen at position 1 para to substitution) vs. C2-substituted (nitrogen ortho to bulky pyrazole group) |
| Conditions | Structural comparison based on molecular geometry; no experimental activity data available |
Why This Matters
The C6 substitution pattern provides unobstructed pyridine nitrogen accessibility, which may be essential for metal coordination studies or for maintaining hydrogen-bond acceptor capacity in downstream synthetic applications.
- [1] PubChem. Compound Summary for CID 71357540: 1-[6-(4-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one. View Source
- [2] Silva VLM, Elguero J, Silva AMS. Current progress on pyrazole and pyridine hybrids: synthesis and biological applications. European Journal of Medicinal Chemistry. 2022;240:114579. View Source
